7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

Ion Channel Pharmacology KCNQ2 Selectivity Patch-Clamp Electrophysiology

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline, commonly referenced by its probe designation ML252, is a chiral small-molecule inhibitor of voltage-gated potassium channels belonging to the KCNQ (Kv7) family. Discovered through a high-throughput screen of >300,000 compounds and optimized via structure–activity relationship (SAR) studies, it functions as a potent antagonist with a defined selectivity signature that distinguishes it from classical, non-selective KCNQ blockers.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B11918159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1)N=CC=C2)C
InChIInChI=1S/C11H15N/c1-11(2)6-5-9-4-3-7-12-10(9)8-11/h3-4,7H,5-6,8H2,1-2H3
InChIKeyLDRNGESLATXCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (ML252): Core Identity and Pharmacological Class for Procurement in Ion Channel Research


7,7-Dimethyl-5,6,7,8-tetrahydroquinoline, commonly referenced by its probe designation ML252, is a chiral small-molecule inhibitor of voltage-gated potassium channels belonging to the KCNQ (Kv7) family. Discovered through a high-throughput screen of >300,000 compounds and optimized via structure–activity relationship (SAR) studies, it functions as a potent antagonist with a defined selectivity signature that distinguishes it from classical, non-selective KCNQ blockers [1]. Its pharmacological profile—characterized by >40-fold selectivity for KCNQ2 over KCNQ1 homomeric channels, nanomolar potency at the physiologically relevant KCNQ2/Q3 heteromer, and confirmed brain penetrance—makes it a preferred chemical probe for dissecting KCNQ2-mediated neuronal excitability in vitro and in vivo [2].

Why Generic KCNQ Inhibitors Cannot Substitute for 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (ML252) in Target-Selective Studies


The KCNQ (Kv7) channel family comprises five members (Kv7.1–7.5) with distinct tissue distributions and physiological roles; KCNQ1 governs cardiac repolarization, while KCNQ2, KCNQ3, and KCNQ4 predominate in the central nervous system. Widely used tool compounds such as XE-991 and linopirdine exhibit poor subtype discrimination, inhibiting multiple KCNQ family members within a narrow concentration range, which introduces confounding off-target effects in neuronal assays and precludes clean mechanistic interpretation [1]. ML252 (7,7-dimethyl-5,6,7,8-tetrahydroquinoline) overcomes this limitation by achieving >40-fold selectivity for KCNQ2 over KCNQ1, a differentiation that is quantifiable, reproducible across orthogonal assay platforms, and functionally meaningful for experiments requiring KCNQ2-specific pharmacology [2].

Quantitative Differentiation Evidence: 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (ML252) vs. Standard KCNQ Blockers


KCNQ2 Subtype Selectivity: ML252 Exhibits >40-Fold Discrimination Between KCNQ2 and KCNQ1, Unmatched by XE-991 or Linopirdine

ML252 demonstrates a >40-fold selectivity window for KCNQ2 (IC50 = 0.07 µM) over KCNQ1 (IC50 = 2.92 µM) when measured in the same IonWorks electrophysiology assay. This contrasts sharply with the comparator XE-991, which achieves only ~6.7-fold selectivity (KCNQ2 IC50 = 0.06 µM vs. KCNQ1 IC50 = 0.40 µM), and linopirdine, which is essentially non-selective with a ratio of ~1.0 (KCNQ2 IC50 = 0.71 µM vs. KCNQ1 IC50 = 0.71 µM) [1]. This selectivity profile is the primary differentiator that qualifies ML252 as a KCNQ2-preferring chemical probe, whereas XE-991 and linopirdine act as pan-KCNQ inhibitors.

Ion Channel Pharmacology KCNQ2 Selectivity Patch-Clamp Electrophysiology

KCNQ2/Q3 Heteromeric Channel Potency: ML252 Retains Nanomolar Activity at the Physiologically Dominant Neuronal KCNQ2/Q3 Complex

In CNS neurons, KCNQ2 and KCNQ3 co-assemble to form heteromeric M-channels that mediate the physiologically critical M-current. ML252 inhibits KCNQ2/Q3 heteromers with an IC50 of 0.12 µM (120 nM), confirming its potency at the native-like channel complex. XE-991, despite having similar KCNQ2 homomer potency (0.06 µM), shows reduced discrimination at the heteromer (IC50 = 0.31 µM), a 2.6-fold lower potency relative to ML252. UCL2077 shows negligible activity at KCNQ2/Q3 (IC50 > 30 µM), essentially disqualifying it as a tool for M-current studies [1].

Neuronal Excitability KCNQ2/Q3 Heteromer M-Current Pharmacology

Brain Penetrance: ML252 Is Confirmed CNS-Penetrant, Enabling In Vivo Target Engagement Studies

ML252 is reported as a brain-penetrant KCNQ2 inhibitor, a property explicitly highlighted in both the primary medicinal chemistry publication and the NIH Molecular Libraries Probe Report [1][2]. This contrasts with several other tetrahydroquinoline-based ion channel modulators that demonstrate high in vitro potency but fail to achieve meaningful CNS exposure due to poor blood-brain barrier (BBB) permeability. While direct brain-to-plasma concentration ratios are not publicly tabulated for all comparators, the designation of ML252 as 'highly brain penetrant' by independent validation sources represents a procurement-relevant differentiator when selecting compounds for in vivo neurophysiology or behavioral pharmacology studies .

Blood-Brain Barrier CNS Drug Discovery In Vivo Pharmacology

CYP450 Inhibition Liability Awareness: ML252 Potently Inhibits Multiple CYP Isoforms, a Critical Procurement Consideration for Drug–Drug Interaction Studies

ML252 exhibits potent inhibition of several cytochrome P450 isoforms, with IC50 values of 6.1 nM (CYP1A2), 18.9 nM (CYP2C9), 3.9 nM (CYP3A4), and 19.9 nM (CYP2D6) [1]. This CYP inhibition profile is a critical differentiation point for procurement decisions: while XE-991 and linopirdine are primarily characterized for their ion channel pharmacology, their CYP inhibition profiles are less comprehensively defined in the public domain. ML252's well-characterized CYP liabilities inform experimental design—researchers must account for potential drug–drug interactions or metabolic interference when using ML252 in co-treatment paradigms or in vivo studies where concomitant medications are administered [2]. This transparency in ADMET properties enables informed go/no-go decisions prior to purchase.

Drug Metabolism CYP450 Inhibition ADMET Profiling

Optimal Research and Procurement Scenarios for 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (ML252) Based on Verified Differentiation Evidence


Dissecting KCNQ2-Specific Contributions to Neuronal Excitability in the Presence of Cardiac KCNQ1 Safety Concerns

When a research program requires pharmacological isolation of KCNQ2-mediated currents without confounding KCNQ1 inhibition—which prolongs cardiac action potential duration and elevates proarrhythmic risk—ML252 is the indicated tool compound. Its >40-fold selectivity window (KCNQ2 IC50 = 0.07 µM vs. KCNQ1 IC50 = 2.92 µM) ensures that at concentrations achieving near-complete KCNQ2 blockade (~0.3–0.5 µM), KCNQ1 channels remain largely unoccupied, preserving cardiac safety margins that XE-991 and linopirdine cannot provide [1].

M-Current Pharmacological Studies Requiring Potent and Selective KCNQ2/Q3 Heteromer Inhibition

For electrophysiological investigations of the neuronal M-current in acute brain slices or primary neuronal cultures, ML252's IC50 of 0.12 µM at KCNQ2/Q3 heteromers provides the highest potency among head-to-head comparators. This potency advantage—2.6-fold over XE-991 and >250-fold over UCL2077—enables complete M-current suppression at low micromolar concentrations where off-target effects are minimized, yielding cleaner phenotype interpretation [1].

In Vivo CNS Target Engagement Studies Requiring Systemic Dosing Without Invasive i.c.v. Administration

ML252's validated brain penetrance distinguishes it from KCNQ inhibitors with poor BBB permeability. Researchers conducting rodent models of epilepsy, neuropathic pain, or cognitive disorders can administer ML252 via intraperitoneal or oral routes to achieve CNS target engagement, avoiding the surgical confounds, inflammatory responses, and limited throughput associated with intracerebroventricular cannulation [1][2]. Procurement of ML252 is therefore justified when the experimental design demands systemic dosing and measurable brain exposure.

Preclinical Lead Profiling Requiring Pre-Characterized CYP450 Liability Data to Guide Medicinal Chemistry Decisions

For industrial medicinal chemistry teams evaluating tetrahydroquinoline scaffolds as KCNQ2-targeted chemical starting points, ML252 offers the advantage of publicly disclosed CYP inhibition data (CYP1A2 IC50 = 6.1 nM; CYP3A4 IC50 = 3.9 nM; CYP2C9 IC50 = 18.9 nM; CYP2D6 IC50 = 19.9 nM) [3]. This transparency allows computational chemists and DMPK scientists to incorporate known metabolic liabilities into structure-based design hypotheses from project inception, rather than waiting for proprietary ADMET screening results, thereby accelerating the design–test cycle.

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